1-Pyridin-2-ylbutane-1,4-diamine
Overview
Description
Mechanism of Action
Action Environment
The action of 1-Pyridin-2-ylbutane-1,4-diamine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Moreover, the presence of other molecules can impact the compound’s efficacy by competing for the same target or altering the target’s conformation .
Biochemical Analysis
Biochemical Properties
1-Pyridin-2-ylbutane-1,4-diamine is known to interact with various enzymes, proteins, and other biomolecules. It is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is involved in the epigenetic regulation of gene expression and has been implicated in the development and progression of various cancers.
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to interact with the enzyme EZH2
Preparation Methods
The synthesis of 1-Pyridin-2-ylbutane-1,4-diamine typically involves the reaction of pyridine derivatives with butane-1,4-diamine. One common method includes the use of Grignard reagents to introduce the butane chain onto the pyridine ring. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel compounds .
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. These methods ensure the efficient production of the compound for various applications.
Chemical Reactions Analysis
1-Pyridin-2-ylbutane-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Pyridin-2-ylbutane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Comparison with Similar Compounds
1-Pyridin-2-ylbutane-1,4-diamine can be compared with other similar compounds, such as:
2-(1,4-Diaminobut-1-yl)pyridine: This compound has a similar structure but may differ in its reactivity and applications.
Pyrrolidine-2,3-diones: These compounds also feature nitrogen-containing heterocycles and have been studied for their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-pyridin-2-ylbutane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEKECSPVXJPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377984 | |
Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374064-05-8 | |
Record name | 1-(2-Pyridinyl)-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374064-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-pyridin-2-ylbutane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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